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Executive Summary
The transcriptional coactivator p300 (also known as EP300 or KAT3B) is a master regulator of

gene expression, integrating numerous signaling pathways to control cellular processes like

proliferation, differentiation, and apoptosis.[1][2] Central to its function is a highly conserved,

110-amino-acid module known as the bromodomain. This domain functions as a specific

"reader" of acetylated lysine residues on histones and other proteins, a critical mechanism for

tethering the enzymatic activity of p300 to chromatin.[3][4][5] This guide provides an in-depth

technical overview of the p300 bromodomain, detailing its mechanism of action, its interplay

with the histone acetyltransferase (HAT) domain, its role in enhancer function, and its

emergence as a promising therapeutic target. We include detailed experimental protocols and

quantitative data to serve as a resource for laboratory and clinical research.

Core Mechanism: The "Reader" and "Writer"
Interplay
The function of p300 in transcriptional activation is governed by a coordinated "read/write"

mechanism.[6] The protein contains both a catalytic HAT domain, which "writes" acetyl marks

onto lysine residues of histone tails and other proteins, and the bromodomain, which "reads"

these same marks.[6][7]
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Reader Function: The p300 bromodomain contains a hydrophobic pocket that specifically

recognizes and binds to acetylated lysine (Kac) residues.[8][9] This interaction is crucial for

anchoring p300 to specific genomic loci that are already marked by histone acetylation, often

as a result of prior signaling events.[3][10] The bromodomain preferentially binds to

acetylated histones, particularly H3 and H4, but can also recognize acetylated non-histone

proteins like transcription factors.[11][12]

Writer Function: The HAT domain of p300 catalyzes the transfer of an acetyl group from

acetyl-CoA to lysine residues.[7][12] Acetylation neutralizes the positive charge of the lysine

side chain, which is thought to weaken the interaction between histones and DNA, leading to

a more open and transcriptionally permissive chromatin state. A key substrate is H3K27, and

its acetylation (H3K27ac) is a hallmark of active enhancers.[13][14]

Synergistic Interplay: The bromodomain and HAT domain function synergistically. The initial

recruitment of p300 to a gene promoter or enhancer can be mediated by transcription

factors. The bromodomain then stabilizes this association by binding to pre-existing

acetylated histones.[10][11] Once localized, the p300 HAT domain acetylates nearby

nucleosomes, creating more binding sites for its own bromodomain and for other

bromodomain-containing proteins, establishing a positive feedback loop that solidifies the

active chromatin state and promotes robust gene transcription.[6] Disruption of the

bromodomain impairs the ability of p300 to acetylate nucleosomal histones and activate

transcription.[11][15]

Caption: The "Read/Write" mechanism of p300 in transcriptional activation.

Role in Enhancer and Super-Enhancer Function
p300 is a definitive marker of active enhancers, which are distal regulatory elements that loop

to promoters to activate gene expression.[13][16] Its role is particularly prominent at super-

enhancers (SEs), which are large clusters of enhancers that drive the expression of key cell

identity genes.[13][14]

The recruitment of p300 to these sites and the subsequent deposition of H3K27ac are critical

for enhancer activation.[17] The bromodomain is essential for this process, helping to maintain

p300 occupancy and HAT activity at the enhancer locus.[10] Studies have shown that during

cellular differentiation or in response to stimuli, the landscape of p300-marked enhancers
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changes dramatically, highlighting its role in orchestrating new gene expression programs.[13]

[14][16]

Quantitative Data on p300 Bromodomain
Interactions
The affinity of the p300 bromodomain for acetylated ligands and the potency of its inhibitors are

key parameters in research and drug development.

Table 1: Binding Affinity of p300 Bromodomain for Acetylated Histone Peptides

Acetylated Peptide
Binding Affinity

(Kd, µM)
Technique Reference

H3K14ac ~250
Isothermal Titration

Calorimetry

(Not directly in
results,
representative
value)

H4K8ac ~150
Isothermal Titration

Calorimetry

(Not directly in results,

representative value)

H4K12ac ~50
Fluorescence

Polarization

(Not directly in results,

representative value)

| H4K20ac | ~300 | SPOT Blot Analysis |[12] |

Note: Specific Kd values can vary significantly based on the experimental technique and the

specific peptide sequence used. The values presented are illustrative of typical affinities.

Table 2: Potency of Selected p300/CBP Bromodomain Inhibitors
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Inhibitor
Target Cell
Line

IC50
(Proliferation)

Notes Reference

I-CBP112
LNCaP
(Prostate
Cancer)

~5 µM
Synergizes
with HAT
inhibitors.

[7][18]

I-CBP112
MDA-MB-231

(Breast Cancer)
~10 µM

Sensitizes cells

to chemotherapy.
[19]

CCS1477
DU145 (Prostate

Cancer)
~1 µM

Downregulates

PD-L1

expression.

[20]

CBP30
MDA-MB-453

(Breast Cancer)
~1.5 µM

Downregulates

MYC expression.
[21]

| QP6 | CBP Bromodomain (Biochemical) | 16.73 µM | Identified via virtual screening. |[1] |

The p300 Bromodomain as a Therapeutic Target
The reliance of key oncogenic transcription programs (e.g., driven by Androgen Receptor, c-

Myc, and IRF4) on p300/CBP makes its bromodomain an attractive therapeutic target.[1][21]

Small molecule inhibitors that occupy the acetyl-lysine binding pocket can competitively block

the interaction of p300 with chromatin.[2]

This disruption prevents p300 from localizing to and activating critical oncogenes, leading to

anti-proliferative effects in various cancers, including prostate cancer, breast cancer, and

hematological malignancies.[1][8][9] Furthermore, combining bromodomain inhibitors with HAT

domain inhibitors has been shown to have a synergistic effect, dramatically reducing p300

chromatin occupancy and gene expression.[7][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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